7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
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Overview
Description
7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a fluorinated organic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a coumarin core structure
Synthetic Routes and Reaction Conditions:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H).
Reduction: The intermediate compound undergoes reduction to form the dihydro derivative.
Carboxylation: Finally, the carboxylic acid group is introduced using reagents like carbon monoxide in the presence of a catalyst.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions, particularly at the trifluoromethyl group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles are employed.
Major Products Formed:
Oxidation Products: Coumarin derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced coumarin derivatives with altered functional groups.
Substitution Products: Derivatives with different substituents at the trifluoromethyl position.
Mechanism of Action
The mechanism by which 7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets through binding to specific receptors or enzymes, leading to downstream effects. The trifluoromethyl group enhances the compound's binding affinity and stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Coumarin: The parent compound without the trifluoromethyl group.
Fluoxetine (Prozac): A well-known antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in 7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid enhances its chemical stability and biological activity compared to similar compounds without this group. This makes it particularly useful in applications requiring high stability and potency.
Properties
CAS No. |
1956332-20-9 |
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Molecular Formula |
C11H9F3O3 |
Molecular Weight |
246.18 g/mol |
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)8-2-1-6-3-7(10(15)16)5-17-9(6)4-8/h1-2,4,7H,3,5H2,(H,15,16) |
InChI Key |
QMKNOUDMVJFHJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)C(F)(F)F)C(=O)O |
Purity |
0 |
Origin of Product |
United States |
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